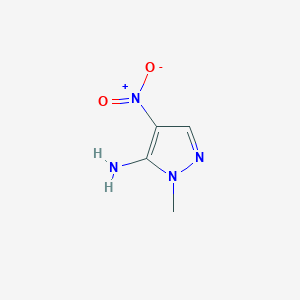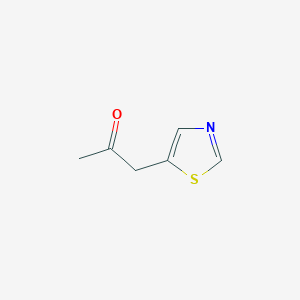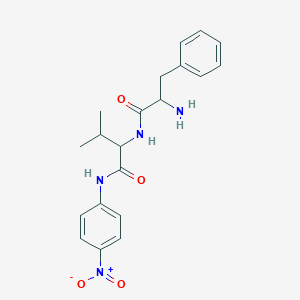![molecular formula C35H35FN2O3 B010048 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one CAS No. 102275-34-3](/img/structure/B10048.png)
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one, also known as BAPTA-AM, is a synthetic compound that has been widely used in scientific research. BAPTA-AM is a cell-permeable calcium chelator that has been used to study calcium signaling in various biological systems.
Aplicaciones Científicas De Investigación
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has been widely used in scientific research to study calcium signaling in various biological systems. Calcium signaling plays a crucial role in many physiological processes, including muscle contraction, neurotransmitter release, and gene expression. 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one is a potent calcium chelator that can be used to selectively block calcium signaling in cells. This allows researchers to study the role of calcium signaling in various biological processes.
Mecanismo De Acción
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one works by binding to calcium ions and preventing them from interacting with other proteins in the cell. This blocks calcium signaling and prevents downstream effects such as muscle contraction or neurotransmitter release. 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one is cell-permeable, meaning it can enter cells and chelate intracellular calcium ions. This allows researchers to selectively block calcium signaling in specific cells or tissues.
Efectos Bioquímicos Y Fisiológicos
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has been shown to have a variety of biochemical and physiological effects. In neurons, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one can block calcium influx and prevent the release of neurotransmitters. In muscle cells, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one can block calcium-induced muscle contraction. 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has also been shown to inhibit cancer cell growth by blocking calcium signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has several advantages for lab experiments. It is a potent and selective calcium chelator that can be used to study calcium signaling in various biological systems. It is also cell-permeable, meaning it can enter cells and chelate intracellular calcium ions. However, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has some limitations. It can be toxic to cells at high concentrations, and its effects on calcium signaling can be reversible. Additionally, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one can interfere with other cellular processes that are calcium-dependent.
Direcciones Futuras
There are several future directions for research on 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one. One area of research is the development of more potent and selective calcium chelators. Another area of research is the use of 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one in vivo to study calcium signaling in living organisms. Additionally, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one could be used in combination with other drugs to target calcium signaling pathways in cancer cells. Finally, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one could be used to study the role of calcium signaling in other physiological processes, such as immune function or metabolism.
Métodos De Síntesis
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one can be synthesized by reacting 4-fluoroaniline with 3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one in the presence of dibutylamine. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one in a pure form.
Propiedades
Número CAS |
102275-34-3 |
|---|---|
Nombre del producto |
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
Fórmula molecular |
C35H35FN2O3 |
Peso molecular |
550.7 g/mol |
Nombre IUPAC |
6'-(dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C35H35FN2O3/c1-4-6-18-38(19-7-5-2)26-16-17-29-33(21-26)40-32-20-23(3)31(37-25-14-12-24(36)13-15-25)22-30(32)35(29)28-11-9-8-10-27(28)34(39)41-35/h8-17,20-22,37H,4-7,18-19H2,1-3H3 |
Clave InChI |
CEQCHGVGWNESSM-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=C(C=C6)F)C |
SMILES canónico |
CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=C(C=C6)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)




![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)


![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
